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Compound of Interest

Compound Name: BS2G Crosslinker disodium

Cat. No.: B15565569 Get Quote

For researchers, scientists, and drug development professionals venturing into the world of

protein-protein interactions, crosslinking mass spectrometry (XL-MS) offers a powerful lens. At

the heart of this technique lies the crucial step of data analysis, where specialized software is

needed to identify crosslinked peptides from complex mass spectra. This guide provides a

comparative overview of two prominent software tools, xiSEARCH and pLink, for the analysis

of data generated using the crosslinker bis(sulfosuccinimidyl)glutarate (BS2G), a commonly

used reagent in XL-MS studies.

Crosslinking mass spectrometry is a technique used to identify physical interactions between

proteins.[1] A crosslinking reagent, such as BS2G, is used to covalently link proteins that are in

close proximity.[2][3] These linked proteins are then digested, and the resulting peptides are

analyzed by mass spectrometry.[1][2] The challenge lies in identifying these crosslinked

peptide pairs from the resulting complex spectra, a task for which specialized search engines

are indispensable.[2][4]

At a Glance: xiSEARCH vs. pLink
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Feature xiSEARCH pLink

Primary Focus
Specialized in the identification

of crosslinked peptides.[5]

Dedicated to the analysis of

chemically cross-linked

proteins or protein complexes.

[6][7]

Supported Crosslinkers

Usable with any crosslinker,

including BS3, DSSO, and

SDA.[5]

Compatible with multiple

homo- or hetero-bifunctional

cross-linkers.[4]

Performance
High number of identified

interactions.[1]

High-speed search engine with

improved precision and

sensitivity, especially at the

proteome scale.[8][9][10]

Speed
Can be computationally

intensive.

pLink 2 is significantly faster

than its predecessor and other

tools like Kojak.[8][9][10][11]

User Interface

Java-based graphical user

interface and command-line

operation.[12]

pLink 2 offers a graphical user

interface.[7]

FDR Control

Requires a separate

application, xiFDR, for False

Discovery Rate assessment.

[12]

Provides reliable False

Discovery Rate (FDR)

estimations.[4][6]

Availability
Freely available for download.

[12]

pLink 2 is currently free to use.

[7] pLink 3 is now available

and recommended over pLink

2.[7]

Delving Deeper: A Head-to-Head Comparison
Both xiSEARCH and pLink are powerful tools for the analysis of XL-MS data, each with its own

set of strengths.
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xiSEARCH, developed by the Rappsilber laboratory, is a versatile search engine that can

handle data from various crosslinkers.[5][12] It is known for its ability to identify a high number

of crosslinked interactions.[1] However, the FDR calculation is performed by a separate tool,

xiFDR, which adds an extra step to the workflow.[12]

pLink, on the other hand, has gained recognition for its speed and efficiency, particularly with

the release of pLink 2.[8][9][10] It employs a two-stage open search strategy that significantly

accelerates the identification process without compromising sensitivity.[8][9] Furthermore, pLink

integrates FDR estimation, streamlining the data analysis pipeline.[4][6]

A comparative study re-analyzing four published proteome-scale cross-linking datasets with

pLink 2 reported identifying up to 27% more cross-linked residue pairs in a fraction of the time

compared to pLink 1.[8][10] While direct, published performance comparisons on BS2G data

are not readily available, the general performance metrics suggest that pLink 2 and the newer

pLink 3 offer a significant speed advantage, which can be a critical factor when dealing with

large datasets.

Visualizing the Process
To better understand the context in which these software tools operate, the following diagrams

illustrate the experimental workflow of a typical BS2G crosslinking experiment and the logical

flow of this comparative guide.
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Caption: A typical experimental workflow for BS2G crosslinking mass spectrometry.
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Caption: Logical flow of the software comparison guide.

Experimental Protocol: A Representative BS2G
Crosslinking Workflow
The following protocol outlines the key steps in a typical BS2G crosslinking experiment,

providing context for the data that is ultimately analyzed by software like xiSEARCH or pLink.

1. Protein Crosslinking:

A purified protein complex is prepared in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.6,

150 mM NaCl, 2 mM MgCl2).
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Bis[sulfosuccinimidyl] glutarate-d0 (BS2G) is added to the protein solution at a final

concentration of 0.5–2 mM.

The reaction is incubated for 30–60 minutes at room temperature.

The crosslinking reaction is quenched by adding an excess of a primary amine-containing

buffer, such as Tris-HCl, to a final concentration of 50 mM.

2. Sample Preparation for Mass Spectrometry:

The crosslinked protein sample is denatured, reduced with dithiothreitol (DTT), and alkylated

with iodoacetamide (IAA).

The protein sample is then digested with trypsin overnight at 37°C. For more complex

samples, sequential digestion with other proteases like AspN, chymotrypsin, or GluC can be

employed to increase the number of identifiable crosslinks.[13][14]

3. Enrichment of Crosslinked Peptides (Optional):

To reduce sample complexity, crosslinked peptides can be enriched using size exclusion

chromatography (SEC).

4. LC-MS/MS Analysis:

The digested peptide mixture is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) on a high-resolution mass spectrometer, such as a Thermo

Scientific Orbitrap.[1]

The mass spectrometer is operated in a data-dependent acquisition mode to acquire both

MS1 survey scans and MS2 fragmentation spectra.

5. Data Analysis using xiSEARCH or pLink:

The raw mass spectrometry data is converted to a suitable format (e.g., .mgf).

The peak lists are searched against a protein sequence database using either xiSEARCH or

pLink.
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For xiSEARCH:

Search parameters include precursor and fragment ion tolerances (e.g., 10 ppm and 20

ppm, respectively), enzyme specificity (e.g., trypsin with up to 2 missed cleavages), fixed

(e.g., carbamidomethylation of cysteine) and variable (e.g., oxidation of methionine)

modifications, and the crosslinker chemistry (BS2G).

The search results are then processed with xiFDR to control the false discovery rate,

typically to 1-5%.

For pLink:

Similar search parameters are defined within the pLink interface.

pLink directly reports identifications at a user-defined FDR.

Search parameters for pLink 2 could include: precursor and fragment mass tolerance of

20 ppm, trypsin as the enzyme with up to three missed cleavages, and peptide length

ranging from 6 to 60 amino acids.[15]

Conclusion
The choice between xiSEARCH and pLink will depend on the specific needs of the researcher

and the nature of the study. For studies where the sheer number of identifications is paramount

and computational time is less of a constraint, xiSEARCH is a robust option. For high-

throughput studies and large-scale proteomic analyses where speed and an integrated

workflow are critical, pLink, particularly the latest version, presents a compelling alternative.

Both software packages are powerful tools that, when coupled with a well-executed

experimental workflow, can unlock valuable insights into the intricate networks of protein

interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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